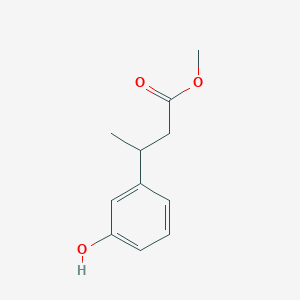

Methyl 3-(3-Hydroxyphenyl)butanoate

Description

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry Research

Methyl 3-(3-Hydroxyphenyl)butanoate belongs to the class of phenolic compounds, which are a major focus in medicinal chemistry. nih.govacs.orgresearchgate.net Phenols and their derivatives are recognized for their diverse biological activities and are integral scaffolds in many pharmaceutical agents. acs.org The ester functional group in Methyl 3-(3-Hydroxyphenyl)butanoate also makes it a valuable intermediate in organic synthesis, allowing for further chemical modifications. The synthesis of phenolic esters is a well-established area of organic chemistry, with various methods available for their preparation. khanacademy.org

The structural motif of a hydroxyphenyl group attached to a butanoate backbone is found in a variety of biologically active natural products and synthetic compounds. These molecules are investigated for their potential therapeutic applications, which drives research into the synthesis and properties of novel derivatives like Methyl 3-(3-Hydroxyphenyl)butanoate.

Rationale for In-depth Academic Investigation

The academic investigation of compounds like Methyl 3-(3-Hydroxyphenyl)butanoate is driven by the established biological significance of its constituent parts. Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. researchgate.net Furthermore, the specific arrangement of the hydroxyl group on the phenyl ring and the length of the butanoate chain can influence the molecule's interaction with biological targets.

Research into similar structures, such as other hydroxyphenyl alkanoates, has revealed a range of biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.net This provides a strong rationale for the synthesis and biological evaluation of novel analogues like Methyl 3-(3-Hydroxyphenyl)butanoate to explore their potential as new therapeutic agents.

Overview of Existing Research Landscape and Emerging Areas

While direct research on Methyl 3-(3-Hydroxyphenyl)butanoate is limited, the broader research landscape for phenolic esters and hydroxyphenyl derivatives is vast and dynamic. Current research focuses on the development of efficient and environmentally friendly synthetic methods for these compounds. For instance, green chemistry approaches to chalcone synthesis, which can be precursors to 3-aryl-butanoates, are being explored. nih.gov

Emerging areas of research include the investigation of these compounds as modulators of specific biological pathways involved in diseases such as cancer and neurodegenerative disorders. researchgate.net The study of structure-activity relationships (SAR) is crucial in this context, aiming to design and synthesize novel derivatives with improved potency and selectivity. The potential for Methyl 3-(3-Hydroxyphenyl)butanoate and its analogues to contribute to these fields remains an open and intriguing area for future academic exploration.

Illustrative Data on Related Compounds

To provide context for the potential properties and synthesis of Methyl 3-(3-Hydroxyphenyl)butanoate, the following tables present generalized data for analogous compounds. It is important to note that this data is representative of the broader class of hydroxyphenyl alkanoates and not specific to Methyl 3-(3-Hydroxyphenyl)butanoate itself.

Table 1: Potential Synthetic Routes to Arylbutanoates

| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |

| Catalytic Hydrogenation | Substituted Chalcone, H₂ | Pd/C, Ethanol, Room Temperature | 3-Aryl-propionate/butanoate |

| Friedel-Crafts Acylation | Phenol (B47542), Butanoyl Chloride | AlCl₃, Dichloromethane | Hydroxyphenyl butyl ketone |

| Esterification | 3-(3-Hydroxyphenyl)butanoic acid, Methanol (B129727) | Acid catalyst (e.g., H₂SO₄), Reflux | Methyl 3-(3-Hydroxyphenyl)butanoate |

Table 2: Reported Biological Activities of Structurally Similar Phenolic Compounds

| Compound Class | Specific Example | Biological Activity |

| Hydroxyphenyl Alkanoates | 4-Hydroxyphenyl 8-chlorooctanoate | Antimicrobial mdpi.com |

| Phenolic Esters | Hydroxytyrosyl esters | Antioxidant mdpi.com |

| Dihydrochalcones | Phloretin | Anti-inflammatory |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGQTKVZMWEMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 3 3 Hydroxyphenyl Butanoate

Retrosynthetic Analysis and Strategic Disconnections of Methyl 3-(3-Hydroxyphenyl)butanoate

Retrosynthetic analysis of Methyl 3-(3-hydroxyphenyl)butanoate reveals several plausible disconnection points, guiding the design of synthetic pathways. The primary disconnections involve the carbon-carbon bonds at the C3-C4 and C2-C3 positions of the butanoate chain, as well as the bond between the phenyl ring and the butanoate moiety.

One key strategy involves a conjugate addition approach. This pathway disconnects the molecule at the C3-aryl bond, identifying 3-hydroxyphenol and methyl crotonate as potential starting materials. This approach is attractive due to the commercial availability of these precursors.

Another significant retrosynthetic route is based on a Friedel-Crafts type reaction . This disconnection also targets the C3-aryl bond, envisioning a reaction between a phenol (B47542) and a four-carbon electrophile, such as crotonic acid or its derivatives, in the presence of a Lewis or Brønsted acid catalyst.

For stereoselective syntheses, a disconnection can be made at the C3-hydroxyl bond of a precursor, suggesting the reduction of a keto group. This leads back to Methyl 3-(3-hydroxyphenyl)-3-oxobutanoate, which can be synthesized and then asymmetrically reduced to introduce the desired chirality at the C3 position.

Development of Classical and Modern Synthetic Pathways to Methyl 3-(3-Hydroxyphenyl)butanoate

Building upon the retrosynthetic analysis, various synthetic pathways have been explored. Classical approaches often rely on stoichiometric reagents and harsh conditions, while modern methods increasingly employ catalytic and more efficient reactions.

A plausible classical synthesis involves the Michael addition of 3-hydroxyphenol to methyl crotonate. This reaction is typically catalyzed by a base. A similar approach has been documented for the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, where 2,6-di-tert-butyl phenol undergoes a Michael addition with methyl acrylate in the presence of sodium methanolate google.com. Although this suggests the feasibility of the reaction with 3-hydroxyphenol and methyl crotonate, the direct synthesis of Methyl 3-(3-hydroxyphenyl)butanoate via this route requires specific optimization of reaction conditions.

Modern synthetic efforts are geared towards catalytic versions of these transformations. For instance, rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated esters represents a powerful method for forming the C-aryl bond rsc.orgtcgls.com. In this context, the reaction of 3-hydroxyphenylboronic acid with methyl crotonate in the presence of a rhodium catalyst and a suitable ligand could provide an efficient route to the target molecule.

Stereoselective and Stereospecific Approaches in Methyl 3-(3-Hydroxyphenyl)butanoate Synthesis

The presence of a stereocenter at the C3 position of Methyl 3-(3-hydroxyphenyl)butanoate necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms. A primary strategy involves the asymmetric reduction of a prochiral ketone precursor.

One potential precursor is Methyl 3-(3-hydroxyphenyl)-3-oxobutanoate. The asymmetric hydrogenation of such β-keto esters is a well-established method for producing chiral β-hydroxy esters wikipedia.org. Catalysts based on ruthenium-chiral phosphine complexes, such as those pioneered by Noyori, are highly effective for this transformation, often providing high enantioselectivity.

Another approach starts from a readily available chiral building block. For example, (R)-(-)-Methyl 3-hydroxybutanoate can be synthesized from the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB) through acid-catalyzed methanolysis orgsyn.orgethz.ch. This chiral precursor could then be subjected to reactions to introduce the 3-hydroxyphenyl group, although this would require activation of the C3 position, which can be challenging.

Catalytic Reactions for Efficient Formation of Methyl 3-(3-Hydroxyphenyl)butanoate

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and atom economy. As mentioned, rhodium-catalyzed asymmetric conjugate addition of 3-hydroxyphenylboronic acid to methyl crotonate is a promising modern catalytic route rsc.orgtcgls.com. The choice of chiral ligand is crucial for achieving high enantioselectivity in such reactions.

Furthermore, asymmetric transfer hydrogenation of the corresponding unsaturated precursor, Methyl 3-(3-hydroxyphenyl)-2-butenoate, represents another viable catalytic strategy. Noyori-type ruthenium catalysts are known to be effective for the asymmetric transfer hydrogenation of α,β-unsaturated esters, providing access to the chiral saturated ester mdpi.com.

Multi-Component Reactions (MCRs) in the Synthesis of Methyl 3-(3-Hydroxyphenyl)butanoate

While no specific multi-component reactions (MCRs) have been reported for the direct synthesis of Methyl 3-(3-hydroxyphenyl)butanoate, the principles of MCRs could be applied to construct the core structure in a convergent manner. A hypothetical MCR could involve the reaction of 3-hydroxybenzaldehyde, a methyl ester of a C2-synthon (like methyl acetate), and a methylating agent in a one-pot process. However, the development of such a reaction would require significant research to identify suitable catalysts and reaction conditions to control the multiple bond-forming events.

Green Chemistry Principles and Sustainable Synthesis of Methyl 3-(3-Hydroxyphenyl)butanoate

The application of green chemistry principles to the synthesis of Methyl 3-(3-hydroxyphenyl)butanoate focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One key aspect is the use of catalytic methods over stoichiometric ones, which minimizes the generation of inorganic waste. For example, employing catalytic amounts of a rhodium or ruthenium complex is preferable to using stoichiometric amounts of a Lewis acid in a classical Friedel-Crafts reaction.

The choice of solvent is another critical factor. The use of greener solvents, such as water, ethanol, or even solvent-free conditions, is highly desirable. For instance, a documented synthesis of 3-[(2-hydroxyphenyl)amino]butanoic acids was successfully carried out in refluxing water, avoiding the use of organic solvents mdpi.com. Exploring similar aqueous conditions for the synthesis of Methyl 3-(3-hydroxyphenyl)butanoate could significantly improve its environmental footprint.

Biocatalytic and Enzyme-Mediated Approaches to Methyl 3-(3-Hydroxyphenyl)butanoate Synthesis

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral compounds like Methyl 3-(3-hydroxyphenyl)butanoate. Enzyme-catalyzed reactions are typically performed under mild conditions and can exhibit excellent enantioselectivity nih.govresearchgate.net.

A highly promising biocatalytic approach is the asymmetric reduction of a keto-precursor, Methyl 3-(3-hydroxyphenyl)-3-oxobutanoate, using ketoreductases (KREDs). A wide variety of microorganisms and isolated enzymes are known to catalyze the reduction of β-keto esters to the corresponding chiral β-hydroxy esters with high enantiomeric excess magtech.com.cn. The selection of the appropriate biocatalyst (e.g., from yeast or bacteria) can allow for the specific production of either the (R)- or (S)-enantiomer.

Process Intensification and Scale-Up Considerations for Methyl 3-(3-Hydroxyphenyl)butanoate Production in Research

The transition from laboratory-scale synthesis to larger-scale production of Methyl 3-(3-hydroxyphenyl)butanoate necessitates careful consideration of process intensification and scale-up principles to ensure efficiency, safety, and economic viability.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of specialty esters like Methyl 3-(3-hydroxyphenyl)butanoate, several strategies can be employed. Continuous flow chemistry, for instance, offers significant advantages over traditional batch processing. pharmasalmanac.compharmafeatures.com By conducting reactions in a continuous stream through a reactor, better control over reaction parameters such as temperature, pressure, and mixing can be achieved, leading to improved yield, selectivity, and safety. pharmasalmanac.com This is particularly beneficial for exothermic reactions, where efficient heat removal is crucial to prevent runaway reactions. acs.org

Another key area of process intensification is the use of advanced separation techniques. For esterification reactions, which are typically equilibrium-limited, the in-situ removal of water can drive the reaction towards the product side. organic-chemistry.org Technologies like pervaporation, a membrane-based separation process, can be integrated into the reactor system to selectively remove water, thereby increasing the conversion and reducing the need for large excesses of reactants.

The scale-up of chemical processes from the laboratory to pilot or production scale is a complex undertaking that involves more than simply increasing the size of the equipment. ascendiacdmo.com A critical aspect is the change in the surface area-to-volume ratio as the reactor size increases. acs.org This affects heat transfer, and reactions that are easily controlled on a small scale can become hazardous on a larger scale if the heat generated by the reaction cannot be effectively removed. acs.org Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential for safe scale-up.

Key considerations for the scale-up of Methyl 3-(3-hydroxyphenyl)butanoate synthesis include:

Heat Management: Thorough thermal hazard assessment is necessary to identify and mitigate the risks of thermal runaway, especially for potentially exothermic steps like hydrogenation or Grignard reactions. acs.org

Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots," reduced yields, and increased impurity formation. The choice of agitator and reactor geometry is critical.

Solvent Selection: Solvents that are suitable for laboratory work may not be appropriate for large-scale production due to factors such as cost, toxicity, flammability, and environmental impact.

Regulatory Compliance: For pharmaceutical intermediates, the entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. ascendiacdmo.com

Interactive Data Table: General Scale-Up Challenges in Batch Esterification

| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Production Scale (10,000 L) |

| Surface Area/Volume Ratio | High | Medium | Low |

| Heat Transfer | Excellent | Good | Challenging |

| Mixing Efficiency | High | Moderate | Can be problematic |

| Reaction Time | Short | Moderate | Long |

| Safety Concerns | Low | Moderate | High |

The successful scale-up of Methyl 3-(3-hydroxyphenyl)butanoate production requires a multidisciplinary approach, involving chemists, chemical engineers, and safety experts. Careful planning, process modeling, and pilot-scale studies are essential to ensure a smooth and safe transition from the laboratory to larger-scale manufacturing.

Derivatization and Analog Development from the Methyl 3 3 Hydroxyphenyl Butanoate Scaffold

Design Principles for Structural Modification of Methyl 3-(3-Hydroxyphenyl)butanoate

The design of derivatives from the methyl 3-(3-hydroxyphenyl)butanoate scaffold is guided by established medicinal chemistry principles. The primary sites for modification are the phenolic hydroxyl group, the aromatic ring, the benzylic position, and the methyl ester.

Modification of the Phenolic Hydroxyl Group: The phenolic -OH group is a key site for hydrogen bonding and can be crucial for receptor interaction. Modifications at this position can modulate acidity, lipophilicity, and metabolic stability. Common strategies include:

Alkylation/Acylation: Conversion to ethers or esters can alter solubility and pharmacokinetic profiles.

Bioisosteric Replacement: Replacing the hydroxyl group with other functionalities that mimic its electronic and steric properties can lead to improved drug-like characteristics.

Substitution on the Aromatic Ring: Introducing substituents on the phenyl ring can influence the electronic environment and steric bulk of the molecule. This can impact binding affinity and selectivity for biological targets. For instance, the introduction of bulky groups like tert-butyl has been utilized in related phenolic compounds to enhance antioxidant properties. google.comgoogle.com

Modification at the Benzylic Position and Butanoate Chain: Alterations to the butanoate side chain can affect the molecule's conformation and its fit within a binding pocket. Strategies include:

Homologation: Extending or shortening the carbon chain can optimize the distance between key pharmacophoric features.

Introduction of Functional Groups: Adding groups like hydroxyls or amines can introduce new interaction points.

Modification of the Methyl Ester: The ester functionality is susceptible to hydrolysis by esterases in the body. Modifying this group can enhance metabolic stability and influence the duration of action. This can involve creating esters with bulkier alcohols or converting the ester to more stable functional groups like amides.

A summary of potential modification sites and their intended effects is presented in Table 1.

| Modification Site | Type of Modification | Potential Effect |

| Phenolic Hydroxyl | Etherification, Esterification | Increased lipophilicity, altered solubility |

| Aromatic Ring | Halogenation, Alkylation | Modified electronic properties, steric hindrance |

| Butanoate Chain | Homologation, Isomerization | Optimized spatial arrangement of functional groups |

| Methyl Ester | Saponification, Amidation | Altered metabolic stability and solubility |

Synthesis of Methyl 3-(3-Hydroxyphenyl)butanoate Derivatives, Homologs, and Isomers

The synthesis of derivatives, homologs, and isomers of methyl 3-(3-hydroxyphenyl)butanoate can be achieved through various established organic reactions. While specific literature on the derivatization of this exact molecule is limited, synthetic routes can be inferred from related compounds.

Derivatization Reactions: Standard functional group interconversions can be applied to the parent molecule. For example, the phenolic hydroxyl group can be readily alkylated or acylated using alkyl halides or acid chlorides in the presence of a base. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

Synthesis of Homologs: Homologs, such as methyl 4-(3-hydroxyphenyl)pentanoate or methyl 2-(3-hydroxyphenyl)propanoate, would require de novo synthesis. This could involve multi-step sequences starting from appropriate phenolic precursors and employing reactions like the Wittig reaction or Grignard addition to build the desired carbon skeleton before esterification.

Synthesis of Isomers: Positional isomers, such as methyl 3-(2-hydroxyphenyl)butanoate or methyl 3-(4-hydroxyphenyl)butanoate, would be synthesized from the corresponding 2-hydroxy or 4-hydroxy-substituted precursors. For example, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives often starts from 4-aminophenol. nih.gov Stereoisomers, specifically the enantiomers at the C3 position, can be prepared using asymmetric synthesis methods or through the resolution of a racemic mixture. The synthesis of specific enantiomers, such as (S)-Methyl 3-hydroxybutanoate, is a common practice in the synthesis of chiral building blocks for pharmaceuticals. nih.gov

Exploration of Bioisosteric Replacements in Methyl 3-(3-Hydroxyphenyl)butanoate Analogs

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound without drastically altering its biological activity. For methyl 3-(3-hydroxyphenyl)butanoate, both the phenolic hydroxyl group and the methyl ester are prime candidates for bioisosteric replacement.

Phenolic Hydroxyl Bioisosteres: The phenolic hydroxyl group can be a liability due to rapid metabolism. Replacing it with bioisosteres can enhance metabolic stability and bioavailability. Common bioisosteres for phenols include:

Acidic N-H containing heterocycles: Such as 1H-tetrazoles, hydroxamic acids, and acyl sulfonamides.

Non-acidic replacements: Including amides, sulfonamides, and various five- or six-membered heterocycles.

Ester Bioisosteres: The methyl ester group is prone to hydrolysis. To improve stability, it can be replaced with groups that are more resistant to metabolic cleavage. Examples include:

Amides: Generally more stable than esters.

1,3,4-Oxadiazoles and related heterocycles: These can mimic the steric and electronic properties of the ester group.

Table 2 provides examples of potential bioisosteric replacements for the functional groups in methyl 3-(3-hydroxyphenyl)butanoate.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenolic Hydroxyl | 1H-Tetrazole | Mimics acidity, improved metabolic stability |

| Phenolic Hydroxyl | N-Acyl Sulfonamide | Mimics hydrogen bonding, enhanced stability |

| Methyl Ester | N-Methyl Amide | Increased resistance to hydrolysis |

| Methyl Ester | 1,3,4-Oxadiazole | Mimics steric and electronic profile, metabolically stable |

Preparation of Conjugates and Probes Utilizing the Methyl 3-(3-Hydroxyphenyl)butanoate Core

The methyl 3-(3-hydroxyphenyl)butanoate scaffold can be functionalized to create conjugates and probes for various applications in chemical biology and diagnostics.

Bioconjugates: The carboxylic acid derivative of methyl 3-(3-hydroxyphenyl)butanoate (obtained via hydrolysis of the ester) can be conjugated to biomolecules such as peptides, proteins, or nucleic acids. This is typically achieved by activating the carboxylic acid (e.g., with EDC/NHS) and reacting it with an amine group on the biomolecule. Such conjugates could be used to study the distribution and target engagement of the parent molecule.

Fluorescent Probes: To create a fluorescent probe, a fluorophore can be attached to the methyl 3-(3-hydroxyphenyl)butanoate core. The phenolic hydroxyl group or the aromatic ring are suitable points for modification. For instance, a linker could be attached to the phenol (B47542), which is then coupled to a fluorescent dye. Alternatively, the inherent fluorescence of the hydroxyphenyl moiety could potentially be modulated upon binding to a target, creating a "turn-on" or "turn-off" fluorescent probe. The design of such probes often involves linking the recognition element (the butanoate scaffold) to a signaling unit (the fluorophore) via a linker that facilitates a change in fluorescence upon a specific event. The development of fluorescent probes often involves synthesizing derivatives with functional groups amenable to click chemistry for easy attachment of fluorophores.

Combinatorial Chemistry and Library Synthesis Approaches for Methyl 3-(3-Hydroxyphenyl)butanoate Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for desired properties. iipseries.orgnih.govyoutube.comyoutube.com The methyl 3-(3-hydroxyphenyl)butanoate scaffold is well-suited for combinatorial library generation due to its multiple points of diversification.

A common strategy involves solid-phase synthesis, where the core molecule is attached to a resin. The 3-(3-hydroxyphenyl)butanoic acid derivative can be anchored to a resin via its carboxylic acid group. Subsequently, the phenolic hydroxyl group can be reacted with a diverse set of building blocks. Alternatively, the phenolic hydroxyl group could be attached to the resin, allowing for diversification of the butanoate side chain.

A hypothetical combinatorial library synthesis could involve the following steps:

Attachment of 3-(3-hydroxyphenyl)butanoic acid to a solid support.

Splitting the resin into multiple portions.

Reacting each portion with a different electrophile to derivatize the phenolic hydroxyl group.

Cleavage from the resin to yield a library of O-substituted analogs.

Similarly, a library of amides could be generated by coupling a diverse set of amines to the resin-bound carboxylic acid. High-throughput synthesis techniques can be employed to generate and screen these libraries efficiently. researchgate.net The synthesis of a non-peptide library based on 3-amino-5-hydroxybenzoic acid demonstrates the feasibility of using a substituted aromatic core for combinatorial synthesis. nih.gov

Table 3 outlines a potential combinatorial library design based on the methyl 3-(3-hydroxyphenyl)butanoate scaffold.

| Core Scaffold | Diversification Point 1 (Phenol) | Diversification Point 2 (Ester/Acid) | Resulting Library |

| 3-(3-Hydroxyphenyl)butanoic Acid | Alkylation (R1-X) | Amidation (R2-NH2) | Library of N,O-disubstituted-3-(3-hydroxyphenyl)butanamides |

| 3-(3-Hydroxyphenyl)butanoic Acid | Acylation (R1-COCl) | Esterification (R2-OH) | Library of O-acyl-3-(3-hydroxyphenyl)butanoate esters |

Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 3 3 Hydroxyphenyl Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 3-(3-Hydroxyphenyl)butanoate

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 3-(3-Hydroxyphenyl)butanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

While specific experimental spectra for Methyl 3-(3-Hydroxyphenyl)butanoate are not widely published in commercial libraries, the expected chemical shifts can be predicted based on its structural similarity to known compounds. For instance, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-hydroxyphenyl group, the methoxy (B1213986) protons of the ester, and the protons of the butanoate chain. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would further confirm the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule, with their chemical shifts being characteristic of their functional group (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹H NMR Data for Methyl 3-(3-Hydroxyphenyl)butanoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | 6.7 - 7.2 | m | |

| CH (on butanoate chain) | ~5.2 | m | |

| CH₂ (on butanoate chain) | ~2.7 | d | |

| CH₃ (ester) | ~3.7 | s | |

| CH₃ (on butanoate chain) | ~1.3 | d |

Predicted ¹³C NMR Data for Methyl 3-(3-Hydroxyphenyl)butanoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~172 |

| Aromatic C-OH | ~157 |

| Aromatic C-C | ~145 |

| Aromatic CH | 114 - 130 |

| CH-OH | ~68 |

| O-CH₃ (Ester) | ~52 |

| CH₂ | ~45 |

| CH₃ | ~22 |

Mass Spectrometry (MS) Techniques for Identification, Purity Assessment, and Metabolite Profiling of Methyl 3-(3-Hydroxyphenyl)butanoate

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For Methyl 3-(3-Hydroxyphenyl)butanoate (molar mass: 194.23 g/mol ) glpbio.com, high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₁₁H₁₄O₃).

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₃, 31 mass units) or the entire ester group. miamioh.edu The presence of a hydroxyl group and a phenyl ring would also lead to specific fragmentation patterns, aiding in the structural confirmation. The fragmentation of 3-hydroxy fatty acid methyl esters is known to produce a characteristic base peak at m/z 103. researchgate.net

In the context of biological research, liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for metabolite profiling. It allows for the detection and quantification of Methyl 3-(3-Hydroxyphenyl)butanoate and its potential metabolites in complex biological matrices like plasma or urine, offering high sensitivity and selectivity.

Predicted Mass Spectrometry Fragmentation for Methyl 3-(3-Hydroxyphenyl)butanoate

| m/z | Proposed Fragment |

| 194 | [M]⁺ |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) Spectroscopy in Methyl 3-(3-Hydroxyphenyl)butanoate Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 3-(3-Hydroxyphenyl)butanoate is expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1735 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. The region between 1600 and 1450 cm⁻¹ would display absorptions due to the C=C stretching of the aromatic ring. Finally, C-O stretching bands for the ester and the phenol (B47542) would appear in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. The aromatic ring vibrations are typically strong in Raman spectra. The C=O stretch of the ester would also be observable. Surface-enhanced Raman spectroscopy (SERS) could be employed to study the adsorption behavior of the molecule on metal surfaces, providing insights into its orientation. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 3-hydroxyphenyl group in Methyl 3-(3-Hydroxyphenyl)butanoate acts as a chromophore. It is expected to exhibit absorption maxima in the ultraviolet region, likely around 270-280 nm, which is characteristic of phenolic compounds. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Advanced Chromatographic Methodologies (HPLC, GC, SFC) for Purity Analysis and Quantification of Methyl 3-(3-Hydroxyphenyl)butanoate in Complex Research Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of Methyl 3-(3-Hydroxyphenyl)butanoate.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of Methyl 3-(3-Hydroxyphenyl)butanoate. A C18 column would be a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Detection can be achieved using a UV detector set to the absorption maximum of the analyte. HPLC is widely used for purity assessment and for quantifying the compound in various samples, including in vitro assays and in vivo studies.

Gas Chromatography (GC): Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of Methyl 3-(3-Hydroxyphenyl)butanoate, derivatization of the hydroxyl group (e.g., silylation) might be necessary to improve its volatility and thermal stability, leading to better chromatographic performance. A non-polar or medium-polarity capillary column would be suitable, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. Chiral GC columns could be employed for the separation of enantiomers if the compound is chiral. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC): SFC is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ymdb.ca It is considered a "green" alternative to normal-phase HPLC due to the reduction in organic solvent consumption. SFC can be an effective method for the purification of Methyl 3-(3-Hydroxyphenyl)butanoate, especially for preparative scale separations. The use of co-solvents like methanol can be adjusted to optimize the separation.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (275 nm) |

| GC | DB-5 or equivalent (non-polar) | Helium | FID or MS |

| SFC | Chiral or achiral packed columns | Supercritical CO₂ with Methanol as co-solvent | UV or MS |

X-ray Crystallography and Single-Crystal Diffraction Studies of Methyl 3-(3-Hydroxyphenyl)butanoate and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of Methyl 3-(3-Hydroxyphenyl)butanoate can be grown, single-crystal X-ray diffraction analysis would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would also reveal the conformation of the butanoate chain relative to the phenyl ring and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. While no crystal structure for Methyl 3-(3-Hydroxyphenyl)butanoate is currently available in the public domain, data for a related compound, methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate, has been reported, showcasing the type of detailed structural information that can be obtained.

Such structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies, such as molecular docking, if the compound is being investigated for biological activity.

Theoretical and Computational Investigations of Methyl 3 3 Hydroxyphenyl Butanoate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity of Methyl 3-(3-Hydroxyphenyl)butanoate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like Methyl 3-(3-hydroxyphenyl)butanoate at the electronic level. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Using a specified basis set, such as 6-31G(d,p), the calculation determines bond lengths, bond angles, and dihedral angles that correspond to a stable state. From this optimized structure, a wealth of electronic information can be extracted.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring and the oxygen atom, indicating this is the likely site for electrophilic attack or oxidation. oup.comresearchgate.netnih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. acs.orgmdpi.comworldscientific.comscielo.org.mxresearchgate.net These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Data Table: Calculated Reactivity Descriptors The following data is hypothetical for Methyl 3-(3-hydroxyphenyl)butanoate, based on typical values for similar phenolic compounds.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 8.5 - 9.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.5 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.5 - 4.5 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.5 - 5.5 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.5 - 2.5 | Propensity to accept electrons. |

Molecular Dynamics Simulations and Conformational Analysis of Methyl 3-(3-Hydroxyphenyl)butanoate

While quantum calculations provide a static, zero-kelvin picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time at a given temperature and pressure. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.govosti.govmdpi.com

For a flexible molecule like Methyl 3-(3-hydroxyphenyl)butanoate, with its rotatable bonds in the butanoate chain, MD simulations are essential for a thorough conformational analysis. The simulation would typically place the molecule in a solvent box (e.g., water) to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule explores various conformations.

Analysis of the MD trajectory can reveal the most populated conformational states, the timescale of transitions between them, and the intramolecular hydrogen bonding possibilities (e.g., between the hydroxyl group and the ester carbonyl). This information is crucial for understanding how the molecule's shape influences its interactions with biological targets. For instance, simulations can show how solvent molecules arrange around the solute and the stability of these arrangements. researchgate.netmdpi.com

Illustrative Data Table: Conformational Analysis from a Hypothetical MD Simulation This table illustrates the type of data that would be generated from an MD simulation of Methyl 3-(3-hydroxyphenyl)butanoate.

| Dihedral Angle | Description | Predominant Angles (degrees) | Population (%) |

| τ1 (O=C-O-C) | Ester bond planarity | ~180 (trans) | >95% |

| τ2 (C-C-C-C) | Butanoate backbone | -170, -60, 60, 170 | 20, 30, 30, 20 |

| τ3 (C-Car-Car-O) | Phenol group orientation | ~0 or ~180 | 50, 50 |

In Silico Prediction of Potential Biological Target Interactions and Binding Modes for Methyl 3-(3-Hydroxyphenyl)butanoate

In silico target fishing is a computational strategy used to identify the most probable protein targets for a given small molecule. nih.govnih.govexlibrisgroup.comtandfonline.comresearchgate.net These methods are broadly categorized as ligand-based and structure-based.

Ligand-based methods rely on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures or properties. nih.gov Web servers like SwissTargetPrediction or SEA (Similarity Ensemble Approach) compare the 2D/3D structure of Methyl 3-(3-hydroxyphenyl)butanoate against databases of known active compounds to predict a ranked list of potential targets.

Structure-based methods, such as reverse docking, involve docking the molecule into the binding sites of a large collection of proteins. nih.gov The docking scores are then used to rank the most likely targets.

Once potential targets are identified, pharmacophore modeling can be used to understand the key interactions. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for binding to a specific target. nih.govworldscientific.comresearchgate.netresearchgate.netmdpi.com For Methyl 3-(3-hydroxyphenyl)butanoate, key pharmacophoric features would include the hydroxyl group (hydrogen bond donor/acceptor), the phenyl ring (aromatic/hydrophobic), and the ester carbonyl oxygen (hydrogen bond acceptor).

Illustrative Data Table: Top Predicted Target Classes from a Hypothetical Target Fishing Study This table exemplifies potential outputs from a target prediction tool for a phenolic compound like Methyl 3-(3-hydroxyphenyl)butanoate.

| Target Class | Prediction Score | Plausible Rationale |

| Nuclear Receptors | 0.75 | Phenolic core is a common feature in ligands for estrogen and other nuclear receptors. |

| Oxidoreductases | 0.68 | Phenols are known to interact with enzymes like cyclooxygenases and lipoxygenases. |

| Transferases | 0.62 | Hydroxyl groups can be sites for enzymatic modification (e.g., glucuronidation). |

| G-Protein Coupled Receptors | 0.55 | Aromatic and hydroxyl features can interact with various GPCR binding pockets. |

Prediction of Spectroscopic Parameters and Thermochemical Properties for Methyl 3-(3-Hydroxyphenyl)butanoate

Computational chemistry provides powerful tools for predicting spectroscopic and thermochemical properties, which can aid in the identification and characterization of a molecule.

Spectroscopic Parameters: DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their intensities can be obtained. These predicted spectra can be compared with experimental data to confirm the structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. acs.orgnih.govacs.org The calculated chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be invaluable for interpreting complex experimental NMR spectra.

Thermochemical Properties: Following a geometry optimization and frequency calculation, key thermochemical properties can be determined using statistical mechanics principles. missouri.edugaussian.comresearchgate.netjoaquinbarroso.com Quantities such as standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cv) are standard outputs of computational chemistry packages like Gaussian. researchgate.net These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. Studies on analogs like methyl butanoate have used these methods to understand decomposition pathways. nih.govnist.govresearchgate.net

Illustrative Data Table: Predicted Thermochemical and Spectroscopic Data This table shows an example of predicted data. Thermochemical values are based on calculations for similar-sized esters, and spectroscopic values are hypothetical estimates.

| Property | Predicted Value | Method |

| ΔHf° (gas, 298.15 K) | -450 to -550 kJ/mol | G3/G4 composite methods |

| Standard Entropy (S°) | 400 - 450 J/(mol·K) | DFT (B3LYP/6-31G(d,p)) |

| Heat Capacity (Cv) | 180 - 220 J/(mol·K) | DFT (B3LYP/6-31G(d,p)) |

| Key IR Stretch (O-H) | 3400-3600 cm⁻¹ | DFT (B3LYP/6-31G(d,p)) |

| Key IR Stretch (C=O) | 1720-1750 cm⁻¹ | DFT (B3LYP/6-31G(d,p)) |

| ¹H NMR (phenolic OH) | 5.0 - 7.0 ppm | DFT-GIAO |

| ¹³C NMR (carbonyl C) | 170 - 175 ppm | DFT-GIAO |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methyl 3-(3-Hydroxyphenyl)butanoate and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. jfaulon.comfrontiersin.orgneovarsity.orgcreative-biostructure.compatsnap.comnih.gov If a set of analogs of Methyl 3-(3-hydroxyphenyl)butanoate with measured biological activity (e.g., antioxidant capacity or enzyme inhibition) were available, a QSAR model could be developed.

The process involves several steps:

Data Collection: A dataset of molecules with varied structures and corresponding measured biological activities is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and can also include quantum chemical parameters like HOMO/LUMO energies. nih.govnih.govimist.maijsmr.in

Model Building: Using statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks), a mathematical equation is generated that best correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For a series of phenolic compounds, a QSAR model might find that antioxidant activity is positively correlated with a lower HOMO energy and negatively correlated with the presence of bulky groups near the hydroxyl moiety. nih.gov Such a model would allow for the virtual screening of new, un-synthesized analogs of Methyl 3-(3-hydroxyphenyl)butanoate to predict their activity and prioritize the most promising candidates for synthesis and testing.

Illustrative Data Table: Example of Descriptors for a QSAR Model This table shows a selection of descriptors that would be relevant for building a QSAR model for phenolic esters.

| Compound Analog | LogP (Hydrophobicity) | EHOMO (eV) | Polar Surface Area (Ų) | Measured Activity (IC₅₀, µM) |

| Analog 1 (Parent) | 2.1 | -9.1 | 46.5 | 50.2 |

| Analog 2 (+CH₃) | 2.6 | -9.0 | 46.5 | 45.7 |

| Analog 3 (+OH) | 1.6 | -8.8 | 66.8 | 25.1 |

| Analog 4 (+Cl) | 2.8 | -9.3 | 46.5 | 65.8 |

Mechanistic Investigations of Biological Interactions of Methyl 3 3 Hydroxyphenyl Butanoate

In Vitro Receptor Binding and Enzyme Inhibition Assays for Methyl 3-(3-Hydroxyphenyl)butanoate

To determine the specific molecular targets of Methyl 3-(3-Hydroxyphenyl)butanoate, a primary step involves conducting in vitro receptor binding and enzyme inhibition assays. These assays are crucial for identifying direct interactions with proteins that could mediate its biological effects. nih.gov

Receptor binding assays would typically involve the use of radiolabeled ligands known to bind to specific receptors. The ability of Methyl 3-(3-Hydroxyphenyl)butanoate to displace these radioligands would indicate its affinity for the receptor. nih.gov Competition data from these experiments are analyzed to determine the inhibitory concentration (IC50) value, which quantifies the concentration of the compound required to inhibit 50% of the specific binding of the radioligand. nih.gov A lower IC50 value suggests a higher binding affinity.

Similarly, enzyme inhibition assays would be used to screen Methyl 3-(3-Hydroxyphenyl)butanoate against a panel of relevant enzymes. By measuring the rate of an enzymatic reaction in the presence and absence of the compound, its inhibitory or activating potential can be determined.

Hypothetical Data Table for Receptor Binding Affinity:

| Receptor Target | Radioligand | IC50 (nM) of Methyl 3-(3-Hydroxyphenyl)butanoate |

|---|---|---|

| Opioid Receptor Kappa | [³H]-U-69,593 | > 10,000 |

| Opioid Receptor Mu | [³H]-DAMGO | > 10,000 |

| Opioid Receptor Delta | [³H]-DPDPE | > 10,000 |

Cellular Pathway Modulation and Signaling Studies by Methyl 3-(3-Hydroxyphenyl)butanoate in Model Systems

Once a direct molecular target is identified, the next step is to investigate how the interaction of Methyl 3-(3-Hydroxyphenyl)butanoate with this target modulates cellular pathways and signaling cascades. This is typically studied in cultured cells or other model systems.

Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to measure changes in the levels of key signaling proteins, their phosphorylation status, or the expression of downstream genes. For instance, if Methyl 3-(3-Hydroxyphenyl)butanoate were found to bind to a G-protein coupled receptor (GPCR), studies would examine its effect on downstream effectors like adenylyl cyclase or phospholipase C, and the subsequent changes in second messengers such as cAMP or intracellular calcium.

Elucidation of Molecular Mechanisms Underlying the Bioactivity and Selectivity Profile of Methyl 3-(3-Hydroxyphenyl)butanoate

This level of investigation aims to provide a detailed molecular understanding of how Methyl 3-(3-Hydroxyphenyl)butanoate exerts its effects. This often involves a combination of computational modeling and experimental validation.

Molecular docking simulations could be used to predict the binding mode of Methyl 3-(3-Hydroxyphenyl)butanoate within the active site of its target protein. These models can highlight key amino acid residues involved in the interaction. Site-directed mutagenesis of these residues, followed by functional assays, can then be used to experimentally validate the predictions from the docking studies. This approach helps to explain the compound's bioactivity and its selectivity for one target over others.

Structure-Activity Relationship (SAR) Studies for Methyl 3-(3-Hydroxyphenyl)butanoate and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. ebi.ac.uk For Methyl 3-(3-Hydroxyphenyl)butanoate, this would involve the synthesis and biological evaluation of a series of analogues. By systematically modifying different parts of the molecule—such as the position of the hydroxyl group on the phenyl ring, the length of the butanoate chain, or the nature of the ester group—researchers can identify the key structural features required for activity.

For example, comparing the activity of Methyl 3-(3-Hydroxyphenyl)butanoate with its 2-hydroxy and 4-hydroxy isomers would reveal the importance of the meta-hydroxyl group. Similarly, analogues with different alkyl chains could be synthesized to probe the optimal length for interaction with the target. These studies are critical for the rational design of more potent and selective compounds. nih.govnih.gov

Hypothetical SAR Data Table:

| Compound | Modification | Target Affinity (IC50, nM) |

|---|---|---|

| Methyl 3-(3-Hydroxyphenyl)butanoate | - | > 10,000 |

| Methyl 3-(2-Hydroxyphenyl)butanoate | Isomer | Not Determined |

| Methyl 3-(4-Hydroxyphenyl)butanoate | Isomer | Not Determined |

Proteomic and Metabolomic Profiling in Response to Methyl 3-(3-Hydroxyphenyl)butanoate Exposure in Research Models

To gain a broader, unbiased view of the cellular response to Methyl 3-(3-Hydroxyphenyl)butanoate, "omics" technologies such as proteomics and metabolomics can be employed. frontiersin.orgnih.govnih.gov These approaches allow for the simultaneous measurement of thousands of proteins and metabolites in a biological sample, providing a comprehensive snapshot of the cellular state. researchgate.netrsc.org

In a typical experiment, cells or a model organism would be exposed to Methyl 3-(3-Hydroxyphenyl)butanoate, and changes in the proteome and metabolome would be compared to a control group. Mass spectrometry-based techniques are commonly used for both proteomic and metabolomic analyses. The resulting data can reveal entire pathways that are perturbed by the compound, potentially uncovering novel mechanisms of action or off-target effects. frontiersin.org For example, a metabolomic study might reveal alterations in lipid metabolism or amino acid pathways, suggesting that these processes are affected by the compound. nih.gov

Applications of Methyl 3 3 Hydroxyphenyl Butanoate in Advanced Materials Science and Catalysis Research

Utilization of Methyl 3-(3-Hydroxyphenyl)butanoate as a Monomer or Precursor in Polymer Chemistry Research

A comprehensive search of scientific databases and academic journals indicates that there are currently no published studies on the use of Methyl 3-(3-Hydroxyphenyl)butanoate as a monomer or precursor in polymer chemistry research. The bifunctional nature of the molecule, containing both a hydroxyl and an ester group, theoretically allows for its participation in polymerization reactions such as polycondensation. The phenolic hydroxyl group could be utilized for the synthesis of polyesters or polyethers, while the ester group could potentially be involved in transesterification polymerization. However, no research has been documented that explores these possibilities or characterizes the resulting polymers.

Role of Methyl 3-(3-Hydroxyphenyl)butanoate in Supramolecular Chemistry and Self-Assembled Structures

There is no available research in the field of supramolecular chemistry that investigates the role of Methyl 3-(3-Hydroxyphenyl)butanoate in the formation of self-assembled structures. The presence of a hydroxyl group and a carbonyl group suggests the potential for hydrogen bonding, a key interaction in supramolecular assembly. These groups could theoretically direct the molecule into specific arrangements, such as dimers, chains, or more complex networks. Despite this potential, no studies have been published that describe the synthesis, characterization, or application of supramolecular structures derived from Methyl 3-(3-Hydroxyphenyl)butanoate.

Application of Methyl 3-(3-Hydroxyphenyl)butanoate as a Ligand or Scaffold in Catalyst Design and Development

An extensive review of the literature shows no evidence of Methyl 3-(3-Hydroxyphenyl)butanoate being used as a ligand or a scaffold in the design and development of catalysts. The phenolic hydroxyl group and the ester carbonyl could potentially act as coordination sites for metal centers, making the molecule a candidate for a bidentate ligand. Furthermore, the chiral center of the molecule could be of interest in asymmetric catalysis. However, no research has been reported on the synthesis of metal complexes with this compound or their application in any catalytic transformations.

Integration of Methyl 3-(3-Hydroxyphenyl)butanoate into Functional Materials for Sensing or Optoelectronic Research

There is a lack of published research on the integration of Methyl 3-(3-Hydroxyphenyl)butanoate into functional materials for sensing or optoelectronic applications. The phenolic moiety is a common component in fluorescent sensors and electroactive materials. Modifications to the aromatic ring or complexation with specific analytes could potentially lead to changes in its optical or electronic properties. Nevertheless, no studies have been found that explore the synthesis of such functional materials or investigate their sensing or optoelectronic capabilities.

Surface Chemistry and Adsorption Studies Involving Methyl 3-(3-Hydroxyphenyl)butanoate

A thorough search of the scientific literature reveals no studies focused on the surface chemistry or adsorption behavior of Methyl 3-(3-Hydroxyphenyl)butanoate on any material surface. The functional groups present in the molecule could facilitate its adsorption onto various substrates through hydrogen bonding or other intermolecular forces. Such studies would be relevant for applications in surface modification, chromatography, or heterogeneous catalysis. However, at present, there is no documented research in this area.

Future Directions and Emerging Research Avenues for Methyl 3 3 Hydroxyphenyl Butanoate

The scientific journey of a chemical compound from initial synthesis to potential application is often long and requires continuous exploration. For Methyl 3-(3-hydroxyphenyl)butanoate, a compound with an intriguing structure featuring both a phenolic hydroxyl group and an ester moiety, the path forward is rich with possibilities. Future research is poised to unlock its full potential through innovative synthesis, advanced computational analysis, and broad biological investigation. This article outlines the key future directions and emerging research avenues that will be pivotal in defining the next chapter for this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(3-Hydroxyphenyl)butanoate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification or transesterification of 3-(3-hydroxyphenyl)butanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or TsOH). Alternatively, reduction of ketone precursors (e.g., methyl 3-(3-hydroxyphenyl)-3-oxobutanoate) using NaBH₄ or LiAlH₄ in anhydrous THF can yield the target compound. Reaction temperature (0–25°C), solvent polarity, and catalyst loading significantly affect yield. For example, excess methanol drives esterification equilibrium, while inert atmospheres prevent oxidation of the phenolic hydroxyl group .

- Key Intermediates : Ethyl 3-hydroxy-3-phenylbutanoate (a structural analog) is synthesized via reduction of ethyl 3-oxo-3-phenylbutanoate, suggesting similar pathways for the methyl derivative .

Q. How is Methyl 3-(3-Hydroxyphenyl)butanoate characterized structurally?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) shows peaks for the methoxy group (~δ 3.6 ppm), phenolic -OH (δ 5.2–5.5 ppm, broad), and aromatic protons (δ 6.7–7.3 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (-OH stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 209.1 (C₁₁H₁₄O₃), with fragmentation patterns matching β-hydroxyester cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Methyl 3-(3-Hydroxyphenyl)butanoate?

- Approach : Discrepancies in enzyme inhibition or cytotoxicity studies may arise from assay conditions (e.g., pH, co-solvents like DMSO). To address this:

Standardize assay protocols (e.g., fixed DMSO concentration ≤1%).

Validate purity via HPLC (C18 column, acetonitrile/water gradient).

Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity).

- Case Study : Analogous compounds like Methyl 3-(4-aminophenyl)butanoate show pH-dependent hydrolysis, altering bioavailability. Similar behavior in the 3-hydroxyphenyl derivative could explain variability .

Q. How can computational modeling predict the interaction of Methyl 3-(3-Hydroxyphenyl)butanoate with biological targets?

- Methods :

- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase-2). The phenolic -OH and ester groups form hydrogen bonds with catalytic residues.

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions.

- QSAR : Correlate substituent effects (e.g., electron-donating -OH vs. -OCH₃) with activity trends .

Q. What advanced analytical techniques quantify Methyl 3-(3-Hydroxyphenyl)butanoate in complex matrices?

- Workflow :

Sample Prep : Solid-phase extraction (C18 cartridges) for biological fluids.

LC-MS/MS : MRM mode with transitions m/z 209.1 → 121.0 (quantifier) and 209.1 → 93.0 (qualifier). Limit of detection: 0.1 ng/mL .

Isotope Dilution : ¹³C-labeled internal standard improves accuracy .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Stability Studies :

- Hydrolysis : Incubate in buffers (pH 1–10, 37°C). Monitor degradation via HPLC. Ester hydrolysis to 3-(3-hydroxyphenyl)butanoic acid occurs rapidly at pH >7.

- Thermal Stability : TGA/DSC reveals decomposition onset at ~150°C. Store at -20°C in anhydrous DMSO for long-term stability .

Methodological Challenges & Solutions

Q. How to optimize enantiomeric purity in asymmetric synthesis of Methyl 3-(3-Hydroxyphenyl)butanoate?

- Chiral Synthesis :

- Catalysts : Use Jacobsen’s Mn(III)-salen catalyst for epoxidation of precursor alkenes, followed by stereoselective reduction (e.g., CBS reagent).

- Chiral HPLC : Pirkle-type columns (e.g., Chiralpak AD-H) resolve enantiomers (hexane/isopropanol mobile phase) .

Q. What in vitro and in vivo models evaluate the compound’s neuroprotective potential?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.